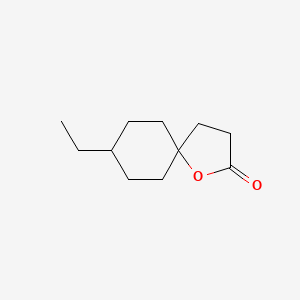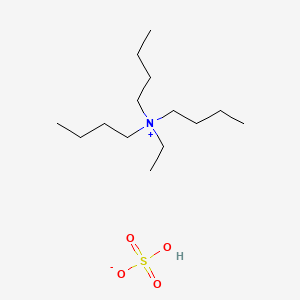
2-(1-Piperazinyl)-4-(4-thiomorpholinyl)pyrido(3,2-d)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Piperazinyl)-4-(4-thiomorpholinyl)pyrido(3,2-d)pyrimidine is a heterocyclic compound that contains both piperazine and thiomorpholine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperazinyl)-4-(4-thiomorpholinyl)pyrido(3,2-d)pyrimidine typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production. Scale-up processes would also consider factors such as cost, safety, and environmental impact.
化学反应分析
Types of Reactions
2-(1-Piperazinyl)-4-(4-thiomorpholinyl)pyrido(3,2-d)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine or thiomorpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
科学研究应用
2-(1-Piperazinyl)-4-(4-thiomorpholinyl)pyrido(3,2-d)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition or receptor binding.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of 2-(1-Piperazinyl)-4-(4-thiomorpholinyl)pyrido(3,2-d)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-(1-Piperazinyl)-4-(4-morpholinyl)pyrido(3,2-d)pyrimidine
- 2-(1-Piperazinyl)-4-(4-piperidinyl)pyrido(3,2-d)pyrimidine
Uniqueness
2-(1-Piperazinyl)-4-(4-thiomorpholinyl)pyrido(3,2-d)pyrimidine is unique due to the presence of both piperazine and thiomorpholine moieties. This combination can confer distinct chemical and biological properties, making it a valuable compound for various applications. The thiomorpholine group, in particular, can introduce sulfur-containing functionalities that may enhance the compound’s reactivity and binding affinity.
属性
CAS 编号 |
39547-20-1 |
|---|---|
分子式 |
C15H20N6S |
分子量 |
316.4 g/mol |
IUPAC 名称 |
4-(2-piperazin-1-ylpyrido[3,2-d]pyrimidin-4-yl)thiomorpholine |
InChI |
InChI=1S/C15H20N6S/c1-2-12-13(17-3-1)14(20-8-10-22-11-9-20)19-15(18-12)21-6-4-16-5-7-21/h1-3,16H,4-11H2 |
InChI 键 |
GFQUZNPDGPMMFZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=NC3=C(C(=N2)N4CCSCC4)N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



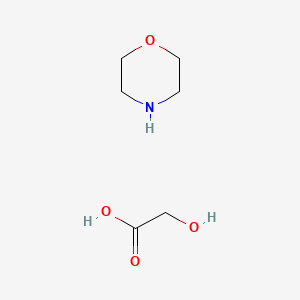
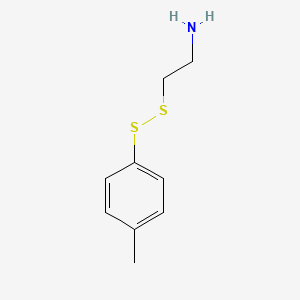
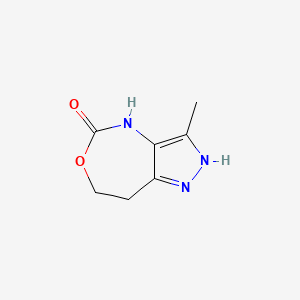
![2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene](/img/structure/B12801701.png)

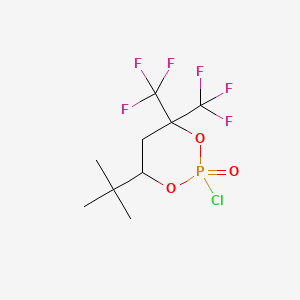
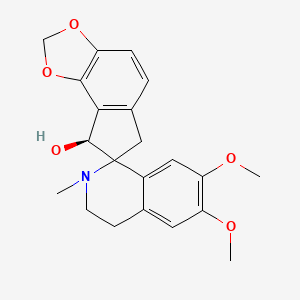
![1-[4-(2-Methylpentyl)phenyl]ethanone](/img/structure/B12801716.png)
